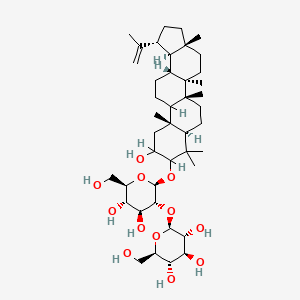

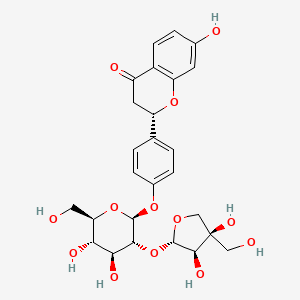

Liquiritinapiosid

Übersicht

Beschreibung

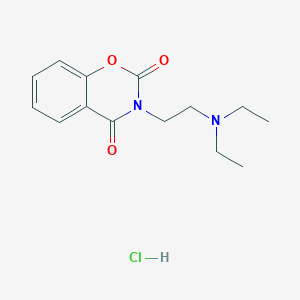

CGS 20625 ist eine synthetische Verbindung, die für ihre anxiolytischen und antikonvulsiven Eigenschaften bekannt ist. Sie unterscheidet sich strukturell von Benzodiazepinen, zeigt aber ähnliche Wirkungen und ist somit ein nicht-Benzodiazepin-Anxiolytikum. CGS 20625 ist ein positiver allosterischer Modulator an mehreren Gamma-Aminobuttersäure-Typ-A-Rezeptoren, insbesondere an solchen, die Gamma1-Untereinheiten enthalten .

Wissenschaftliche Forschungsanwendungen

CGS 20625 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die sich mit Gamma-Aminobuttersäure-Typ-A-Rezeptoren befassen.

Biologie: Forscher verwenden CGS 20625, um die Auswirkungen der Gamma-Aminobuttersäuremodulation auf die neuronale Aktivität zu untersuchen.

Medizin: Die anxiolytischen und antikonvulsiven Eigenschaften der Verbindung machen sie zu einem wertvollen Werkzeug in präklinischen Studien für potenzielle therapeutische Anwendungen.

Industrie: CGS 20625 wird bei der Entwicklung neuer anxiolytischer und antikonvulsiver Medikamente eingesetzt

Wirkmechanismus

CGS 20625 entfaltet seine Wirkung, indem es an die Benzodiazepin-Bindungsstelle an Gamma-Aminobuttersäure-Typ-A-Rezeptoren bindet. Diese Bindung verstärkt die Reaktion des Rezeptors auf Gamma-Aminobuttersäure, was zu einer erhöhten inhibitorischen Neurotransmission führt. Die Potenz der Verbindung ist besonders ausgeprägt an Rezeptoren, die Gamma1-Untereinheiten enthalten, die in der zentralen Amygdala stark exprimiert werden .

Wirkmechanismus

Target of Action

Liquiritin apioside is a major flavonoid component of licorice, a plant widely used in traditional Chinese medicine .

Mode of Action

It has been suggested that liquiritin apioside may interact with various receptors and enzymes in the body, leading to its observed effects . For example, it has been shown to have anti-inflammatory properties, suggesting it may interact with pathways involved in inflammation .

Biochemical Pathways

Liquiritin apioside is thought to be involved in several biochemical pathways. It is a flavonoid, a type of compound known to interact with a wide range of biochemical pathways. Flavonoids like Liquiritin apioside are often involved in pathways related to inflammation and oxidative stress . .

Pharmacokinetics

It has been suggested that the bioavailability of liquiritin apioside may be influenced by factors such as the presence of other compounds and the specific form in which it is consumed .

Result of Action

It has been suggested that liquiritin apioside may have anti-inflammatory effects . This suggests that it may influence cellular processes related to inflammation, potentially leading to reduced inflammation in the body.

Action Environment

The action, efficacy, and stability of Liquiritin apioside can be influenced by various environmental factors. For example, the presence of other compounds can influence the absorption and effectiveness of Liquiritin apioside . Additionally, factors such as pH and temperature could potentially influence the stability of Liquiritin apioside.

Biochemische Analyse

Biochemical Properties

Liquiritin apioside interacts with various enzymes and proteins. It has been linked to TNF, NF-κB, NLR, TLR, and adipocytokine signaling pathways, which play crucial roles in anti-inflammatory immune activity, energy production, and metabolism .

Cellular Effects

Liquiritin apioside has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to alleviate colonic inflammation and accompanying depression-like symptoms in colitis by gut metabolites and the balance of Th17/Treg .

Molecular Mechanism

The molecular mechanism of action of Liquiritin apioside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to suppress cough responses to inhalation of aerosolized capsaicin in conscious guinea pigs via acting on peripheral nerves .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Liquiritin apioside change over time. It has been shown to significantly attenuate the apneic response to chemical stimulations in anesthetized rat pups .

Dosage Effects in Animal Models

The effects of Liquiritin apioside vary with different dosages in animal models. For instance, it has been shown to suppress cough responses in conscious guinea pigs .

Metabolic Pathways

Liquiritin apioside is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Liquiritin apioside is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Vorbereitungsmethoden

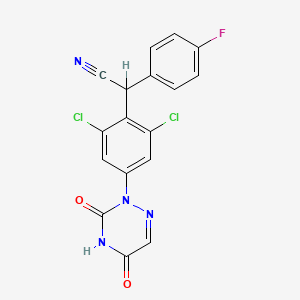

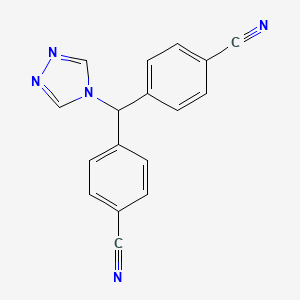

Die Synthese von CGS 20625 umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Pyrazolopyridin-Struktur. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung der gewünschten Verbindung zu ermöglichen. Industrielle Produktionsmethoden können die Optimierung dieser Syntheserouten umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

CGS 20625 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung verändern und möglicherweise ihre pharmakologischen Eigenschaften beeinflussen.

Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen in ihre reduzierte Form umwandeln, was sich auf die Aktivität der Verbindung auswirkt.

Vergleich Mit ähnlichen Verbindungen

CGS 20625 ist in seiner Struktur und seinem pharmakologischen Profil einzigartig im Vergleich zu anderen anxiolytischen Verbindungen. Ähnliche Verbindungen sind:

Benzodiazepine: Obwohl strukturell unterschiedlich, modulieren Benzodiazepine auch Gamma-Aminobuttersäure-Typ-A-Rezeptoren, haben aber oft sedative und muskelentspannende Wirkungen.

Nicht-Benzodiazepin-Anxiolytika: Verbindungen wie Zolpidem und Zaleplon teilen einige pharmakologische Eigenschaften mit CGS 20625, unterscheiden sich aber in ihrer Rezeptorsubtyp-Selektivität und ihren klinischen Wirkungen

Eigenschaften

IUPAC Name |

2-[4-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O13/c27-9-19-20(31)21(32)22(39-25-23(33)26(34,10-28)11-35-25)24(38-19)36-14-4-1-12(2-5-14)17-8-16(30)15-6-3-13(29)7-18(15)37-17/h1-7,17,19-25,27-29,31-34H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVKHUHJWDMWIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74639-14-8 | |

| Record name | Liquiritin apioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

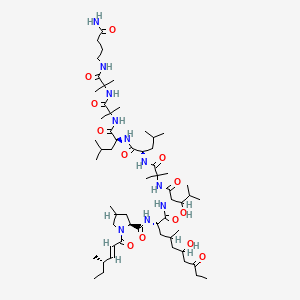

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[(4S,6S)-4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide](/img/structure/B1674780.png)